molecular formula C10H16N2 B7807058 (4-ISOPROPYL-BENZYL)-HYDRAZINE CAS No. 51860-03-8

(4-ISOPROPYL-BENZYL)-HYDRAZINE

Cat. No.: B7807058
CAS No.: 51860-03-8
M. Wt: 164.25 g/mol
InChI Key: HWYNHHNNZIWSAA-UHFFFAOYSA-N
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Description

(4-ISOPROPYL-BENZYL)-HYDRAZINE is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an isopropylbenzyl group attached to the hydrazine moiety. This compound is known for its applications in organic synthesis and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-ISOPROPYL-BENZYL)-HYDRAZINE typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrazine derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Hydrazine derivatives, including (4-Isopropyl-benzyl)-hydrazine, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

CompoundActivityReference
This compoundPotential antimicrobial
Iproniazid (related compound)Monoamine oxidase inhibitor, withdrawn due to hepatotoxicity

1.2 Antioxidant Properties

Studies have shown that hydrazone derivatives synthesized from hydrazines exhibit strong antioxidant properties. These compounds can scavenge free radicals, thus offering potential therapeutic benefits in oxidative stress-related diseases .

Biochemical Applications

2.1 Enzyme Inhibition

Research has focused on the inhibitory effects of hydrazine derivatives on key enzymes like tyrosinase, which is involved in melanin biosynthesis. Compounds containing hydrazine moieties have been designed to inhibit this enzyme, making them candidates for use in cosmetic formulations aimed at skin protection and pigmentation control .

Compound TypeTarget EnzymeIC50 ValueReference
Benzyl hydrazide derivativesTyrosinase2.04 µM
3-hydroxypyridine-4-one derivativesTyrosinase1.60 µM

Synthetic Applications

3.1 Mechanochemical Synthesis

The mechanochemical synthesis of hydrazones and related compounds has shown promise in producing high yields of biologically active derivatives. This method involves grinding reactants together to facilitate chemical reactions without solvents, which is both environmentally friendly and efficient .

3.2 Drug Development

The structural diversity of hydrazine derivatives allows for the exploration of new pharmacological profiles. For instance, research into new hydrazine-based drugs has led to the development of compounds with anti-tuberculosis activity and other therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A series of hydrazone compounds derived from this compound were tested for their antibacterial efficacy against various strains of bacteria. The results indicated that specific modifications to the benzyl group enhanced antimicrobial activity significantly.

Case Study 2: Tyrosinase Inhibition
A new class of tyrosinase inhibitors was developed by hybridizing 3-hydroxypyridine-4-one with benzyl hydrazide groups. The resulting compounds exhibited potent inhibitory effects on tyrosinase, suggesting potential applications in skin whitening formulations .

Mechanism of Action

The mechanism of action of (4-ISOPROPYL-BENZYL)-HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.

Comparison with Similar Compounds

    Hydrazine: The parent compound, known for its strong reducing properties and use in rocket fuels.

    Phenylhydrazine: A derivative with a phenyl group, used in the synthesis of pharmaceuticals and dyes.

    Benzylhydrazine: Similar to (4-ISOPROPYL-BENZYL)-HYDRAZINE but with a benzyl group instead of an isopropylbenzyl group.

Uniqueness: this compound is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties

Biological Activity

(4-Isopropyl-benzyl)-hydrazine, a hydrazine derivative, has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources to highlight its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound can be synthesized through various methods typically involving the reaction of isopropylbenzaldehyde with hydrazine. The general synthetic route can be outlined as follows:

  • Reagents : Isopropylbenzaldehyde, hydrazine hydrate, and an appropriate solvent (e.g., ethanol).
  • Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the hydrazone intermediate.
  • Purification : The product is purified using recrystallization techniques.

Anticancer Properties

Research indicates that hydrazine derivatives can act as potential anticancer agents. A study highlighted that compounds with hydrazone functionality could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact mechanism for this compound remains to be fully elucidated but is likely related to its ability to form reactive intermediates that can interact with cellular macromolecules.

Anti-inflammatory Effects

Hydrazines have also been studied for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which play critical roles in inflammatory responses . While specific data on this compound's anti-inflammatory activity is sparse, the structural similarities with known anti-inflammatory agents suggest potential efficacy.

The biological activity of hydrazine derivatives is often attributed to their ability to form reactive species that interact with biological macromolecules. Key mechanisms include:

  • Free Radical Formation : Many hydrazines can generate free radicals upon metabolism, leading to oxidative stress in cells .
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction : Reactive intermediates can bind to DNA, potentially leading to mutagenic effects or apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A study focusing on N'-benzylidene derivatives showed significant inhibition against Candida albicans at 500 ppm, indicating a promising avenue for further exploration with this compound .
  • Anticancer Research : Research on similar hydrazone compounds revealed their potential in targeting cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Hydrazine Derivatives

Activity TypeCompoundPathogen/TargetIC50/ConcentrationReference
AntimicrobialN'-Benzylidene-4-hydroxybenzohydrazideStaphylococcus aureus1000 ppm
AntimicrobialN'-Benzylidene-4-hydroxybenzohydrazideEscherichia coli1000 ppm
AntifungalN'-Benzylidene-4-hydroxybenzohydrazideCandida albicans500 ppm
AnticancerVarious HydrazonesCancer Cell LinesVaries
Anti-inflammatoryIproniazidCOX-2IC50 = 10 µM

Properties

IUPAC Name

(4-propan-2-ylphenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNHHNNZIWSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199822
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-03-8
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051860038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1-(4-isopropylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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